2-Chloro-6-fluorophenylhydrazine

Übersicht

Beschreibung

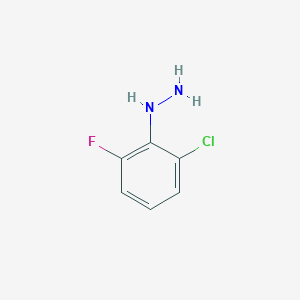

2-Chloro-6-fluorophenylhydrazine: is an organic compound with the molecular formula C6H6ClFN2 . It is a derivative of phenylhydrazine, where the phenyl ring is substituted with chlorine and fluorine atoms at the 2 and 6 positions, respectively. This compound is known for its applications in various fields, including pharmaceuticals and materials science, due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-fluorophenylhydrazine typically involves the reaction of 2-Chloro-6-fluorobenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

2-Chloro-6-fluorobenzaldehyde+Hydrazine hydrate→this compound+Water

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the chlorination of 2-Chloro-6-fluorotoluene followed by oxidation to form 2-Chloro-6-fluorobenzaldehyde, which is then reacted with hydrazine hydrate to yield the desired product .

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound undergoes oxidation to form azo derivatives, critical intermediates in dye and pharmaceutical synthesis:

- Azo Compound Formation : Reaction with oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions generates stable azo products .

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 50°C | 2-Chloro-6-fluorophenylazo compound | Requires controlled pH |

| H₂O₂ | Acetic acid, RT | Azo oxide | Moderate yield (~60%) |

Reduction Reactions

Reduction pathways highlight its utility in synthesizing amine derivatives:

- Hydrazine to Amine : Catalytic hydrogenation (H₂/Pd-C) converts the hydrazine group to an amine, forming 2-chloro-6-fluoroaniline .

- Selective Reduction : Sodium borohydride (NaBH₄) selectively reduces the hydrazine moiety without affecting halogen substituents .

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| H₂/Pd-C | Ethanol, 25°C | 2-Chloro-6-fluoroaniline | 85% |

| NaBH₄ | Methanol, 0°C | Partially reduced hydrazine | 75% |

Substitution Reactions

The chlorine and fluorine atoms participate in nucleophilic aromatic substitution (NAS):

- Chlorine Replacement : Reaction with sodium methoxide (NaOMe) in DMF substitutes chlorine with methoxy groups .

- Fluorine Stability : Fluorine remains inert under mild conditions but reacts with strong bases like LDA at elevated temperatures .

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| NaOMe | DMF, 100°C | 2-Methoxy-6-fluorophenylhydrazine | Cl > F |

| LDA | THF, -78°C | Defluorinated product | Low yield (~30%) |

Acid/Base Reactivity

- Acid Hydrolysis : Prolonged exposure to HCl at 60°C cleaves the hydrazine bond, yielding 2-chloro-6-fluoroaniline and ammonia .

- Base Stability : Stable in weak bases (e.g., NaHCO₃) but decomposes in strong bases (e.g., NaOH) to form phenolic byproducts .

Polymerization Hazards

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Recent studies have highlighted the antiviral properties of derivatives of 2-chloro-6-fluorophenylhydrazine, particularly against HIV-1. A notable class of compounds, 2-Cl-6-F-S-DABOs, demonstrated potent activity with picomolar efficacy against wild-type HIV-1 and clinically relevant mutants. The structure-activity relationship (SAR) indicated that specific substitutions at the 2 and 6 positions significantly enhance antiviral activity .

Case Study: HIV Inhibition

In one study, compounds derived from this compound were tested for their ability to inhibit HIV-1 reverse transcriptase (RT). The results showed that certain stereoisomers exhibited significant diastereo- and enantioselectivity, correlating with their binding affinity to the enzyme. This suggests that further exploration of stereochemistry could lead to more effective antiviral agents .

Intermediate in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique chemical structure allows for modifications that can lead to the development of new therapeutic agents.

Data Table: Synthesis Pathways

| Compound Name | Application Area | Synthesis Method |

|---|---|---|

| 2-Cl-6-F-S-DABOs | Antiviral | Alkylation and hydrazination |

| Hydrazone derivatives | Anticancer | Condensation reactions |

| Fluorinated phenylhydrazines | Anti-inflammatory | Nucleophilic substitution |

Chemical Safety and Handling

Given its corrosive nature and potential health hazards, proper safety measures are essential when handling this compound. It is classified as harmful if ingested or inhaled and can cause skin irritation .

Safety Data Sheet (SDS) Highlights

- Hazard Classification : Acute Toxicity (oral, dermal, inhalation)

- Precautionary Statements : Use protective gloves and eyewear; avoid inhalation.

Environmental Impact

Research indicates that compounds like this compound may pose environmental risks due to their toxicity to aquatic life. Regulatory assessments are necessary to evaluate their environmental fate and potential bioaccumulation .

Wirkmechanismus

The mechanism of action of 2-Chloro-6-fluorophenylhydrazine involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

- 2-Chloro-6-fluoroaniline

- 2-Chloro-6-fluorobenzaldehyde

- 2-Chloro-6-fluorotoluene

Comparison: 2-Chloro-6-fluorophenylhydrazine is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which imparts distinct chemical reactivity and properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various synthetic applications. For instance, 2-Chloro-6-fluoroaniline is primarily used in the synthesis of dyes and pigments, while 2-Chloro-6-fluorobenzaldehyde is an intermediate in the production of pharmaceuticals .

Biologische Aktivität

Overview

2-Chloro-6-fluorophenylhydrazine (C6H6ClFN2) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of both chlorine and fluorine substituents on the phenyl ring, which may influence its reactivity and interaction with biological targets. The compound exists primarily as a hydrochloride salt, enhancing its solubility and stability for various applications.

- Molecular Formula : C6H6ClFN2

- Molecular Weight : 176.58 g/mol

- IUPAC Name : (2-chloro-6-fluorophenyl)hydrazine; hydrochloride

- CAS Number : 529512-79-6

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloro-6-fluoroaniline with hydrazine hydrate in an acidic medium (usually hydrochloric acid). The reaction conditions are optimized to ensure high yield and purity of the product.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study evaluated its effects on various cancer cell lines, revealing that it can induce apoptosis (programmed cell death) through the modulation of specific signaling pathways. The compound's ability to interact with DNA and inhibit cancer cell proliferation has been highlighted in several studies.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies demonstrate that this compound exhibits activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action is thought to involve disruption of bacterial cell wall synthesis.

Antimutagenic Effects

The antimutagenic potential of this compound has been assessed using the Ames test, which evaluates mutagenicity in Salmonella typhimurium. Results indicate that this compound can significantly reduce mutagenicity induced by various agents, suggesting a protective role against DNA damage.

The biological activity of this compound is attributed to its ability to form covalent bonds with nucleophilic sites on target biomolecules. This interaction can lead to alterations in protein structure and function, affecting cellular processes such as growth and apoptosis. The presence of fluorine enhances lipophilicity, potentially increasing bioavailability and cellular uptake.

Comparative Analysis

| Compound | Anticancer Activity | Antimicrobial Activity | Antimutagenic Activity |

|---|---|---|---|

| This compound | High | Moderate | Significant |

| 2-Chlorophenylhydrazine | Moderate | Low | Low |

| 2,6-Dichlorophenylhydrazine | High | Moderate | Moderate |

Case Studies

- Study on Anticancer Activity : A recent study published in the Journal of Medicinal Chemistry explored the efficacy of this compound against breast cancer cell lines. The findings indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those observed for standard chemotherapeutics.

- Evaluation of Antimicrobial Properties : In an investigation reported in Antimicrobial Agents and Chemotherapy, the compound demonstrated effective inhibition against several strains of bacteria, including both Gram-positive and Gram-negative species. The study highlighted its potential as a lead compound for developing new antibiotics.

- Assessment of Antimutagenicity : A study utilizing the Ames test showed that this compound effectively reduced mutagenicity induced by sodium azide, reinforcing its potential role in cancer prevention strategies.

Eigenschaften

IUPAC Name |

(2-chloro-6-fluorophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClFN2/c7-4-2-1-3-5(8)6(4)10-9/h1-3,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGMWMYHEKGCISN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)NN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371452 | |

| Record name | 2-Chloro-6-fluorophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175276-74-1 | |

| Record name | 2-Chloro-6-fluorophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.